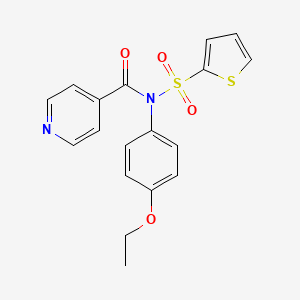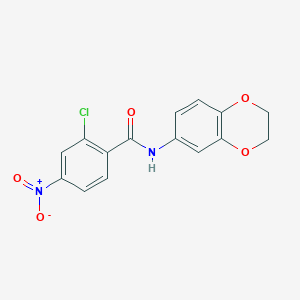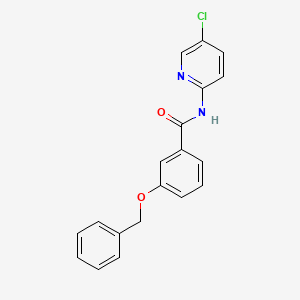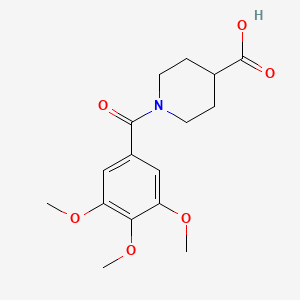
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with thiophene-2-sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with pyridine-4-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical in the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: Known chemically as N-(4-ethoxyphenyl)acetamide, it shares the ethoxyphenyl group but differs in its overall structure and applications.
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen, which is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-2-24-16-7-5-15(6-8-16)20(18(21)14-9-11-19-12-10-14)26(22,23)17-4-3-13-25-17/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQZJTRGUVCRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzodioxol-5-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5653352.png)

![(3-hydroxyphenyl)[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5653355.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5653375.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5653381.png)


![1-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-naphthol](/img/structure/B5653397.png)
![N-[6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide](/img/structure/B5653408.png)
![2-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5653417.png)
![[(3R*,4R*)-4-[(dimethylamino)methyl]-1-(4-phenylbutanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5653427.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5653445.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5653450.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5653457.png)
